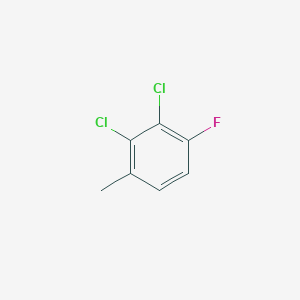

2,3-Dichloro-4-fluorotoluene

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5Cl2F |

|---|---|

Molecular Weight |

179.02 g/mol |

IUPAC Name |

2,3-dichloro-1-fluoro-4-methylbenzene |

InChI |

InChI=1S/C7H5Cl2F/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3 |

InChI Key |

HIXXDQPJVORCDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)Cl)Cl |

Origin of Product |

United States |

Physicochemical Properties and Structural Analysis of 2,3 Dichloro 4 Fluorotoluene

Molecular Formula, Weight, and Physical State

2,3-Dichloro-4-fluorotoluene is a polysubstituted aromatic compound. Its precise physical properties, such as melting and boiling points, have not been widely reported in the literature. However, based on its isomers like 2,6-dichloro-4-fluorotoluene, which is a colorless to yellowish liquid, a similar physical state can be anticipated for this compound at room temperature. smolecule.com

Table 1: Physicochemical Properties of this compound and Its Isomers

| Property | This compound | 2,6-Dichloro-4-fluorotoluene | 3,4-Dichloro-2-fluorotoluene |

|---|---|---|---|

| Molecular Formula | C₇H₅Cl₂F | C₇H₅Cl₂F smolecule.com | C₇H₅Cl₂F smolecule.com |

| Molecular Weight | 179.02 g/mol | 179.02 g/mol smolecule.com | ~178.02 g/mol smolecule.com |

| Physical State | Not reported (likely liquid) | Colorless to yellowish liquid smolecule.com | Not reported |

| Boiling Point | Not reported | ~197 °C smolecule.com | Not reported |

| CAS Number | Not available | 1806281-21-9 smolecule.com | 924626-74-4 smolecule.com |

Note: Data for isomers are provided for comparative context.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

¹H NMR: The spectrum would show two aromatic protons and a singlet for the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the surrounding halogen atoms.

¹³C NMR: The spectrum would display seven distinct carbon signals corresponding to the methyl carbon and the six carbons of the aromatic ring.

¹⁹F NMR: A single resonance would be observed for the fluorine atom, with coupling to the adjacent aromatic protons.

IR Spectroscopy: Characteristic absorption bands would be present for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-Cl and C-F bond vibrations.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,3 Dichloro 4 Fluorotoluene

Fundamental Chemical Transformations of Halogenated Toluene (B28343) Systems

Halogenated toluenes are versatile intermediates in organic synthesis, amenable to a range of chemical modifications. The nature and position of the halogen atoms, along with the methyl group, dictate the regioselectivity and feasibility of these transformations.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgmasterorganicchemistry.com In halogenated toluenes, the outcome of EAS is directed by the combined electronic effects of the substituents. The methyl group is an activating, ortho-, para-director, while halogens are generally deactivating but also ortho-, para-directing. ucalgary.ca This often leads to complex product mixtures unless the substitution pattern allows for a clear, dominant directing effect. The reactivity of the aryl halide towards EAS is generally lower than that of benzene (B151609) due to the electron-withdrawing inductive effect of the halogens. ucalgary.ca Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comnptel.ac.in The actual electrophilic species is often generated in situ with the aid of a catalyst. libretexts.org

Nucleophilic Aromatic Substitution Processes

While aromatic rings are electron-rich and typically undergo electrophilic attack, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. smolecule.com Halogen atoms themselves can act as leaving groups in SNAr reactions. The presence of multiple halogens, such as in dichlorofluorotoluenes, can render the ring sufficiently electron-deficient to facilitate attack by nucleophiles. smolecule.comsmolecule.com The reaction generally proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate. The rate of reaction is influenced by the nature of the leaving group (F > Cl > Br > I for activated systems) and the strength of the nucleophile.

Oxidative Functionalization of the Toluene Methyl Group

The methyl group of toluene and its derivatives is susceptible to oxidation, offering a pathway to a variety of functional groups, including benzyl (B1604629) alcohols, benzaldehydes, and benzoic acids. vedantu.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromyl chloride (CrO2Cl2) can be employed. smolecule.comvedantu.com The Étard reaction, using chromyl chloride, specifically yields the aldehyde. vedantu.com The oxidation can also be achieved under milder, more selective conditions. For instance, aerobic oxidation in the presence of cobalt (II) salts and bromide ions can convert substituted toluenes to their corresponding carboxylic acids. acs.org The presence of electron-withdrawing groups on the aromatic ring can influence the ease of oxidation of the methyl group. scribd.com

Reductive Conversions of the Aromatic Ring and Substituents

Reductive processes involving halogenated toluenes can target either the aromatic ring or the halogen substituents. Catalytic hydrogenation can reduce the aromatic ring to a cyclohexane (B81311) derivative, although this typically requires high pressure and a catalyst. vedantu.com A more common and environmentally significant reaction is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. enviro.wikinih.gov This process is particularly important for the bioremediation of chlorinated aromatic compounds and often occurs under anaerobic conditions mediated by microorganisms. enviro.wikinih.govwikipedia.org The removal of chlorine atoms from chlorinated toluenes can proceed sequentially, eventually leading to toluene itself. nih.gov

Derivatization Reactions for Functional Group Introduction

Beyond the primary transformations, various derivatization reactions can be employed to introduce new functional groups onto the halogenated toluene framework. For example, the methyl group can be halogenated under free-radical conditions to produce benzyl halides, which are versatile intermediates for further substitution reactions. vedantu.comevitachem.com These benzyl halides can then be converted to other functional groups. Additionally, the aromatic ring can be functionalized through reactions like metallation followed by quenching with an electrophile. libretexts.org

Mechanistic Investigations Specific to 2,3-Dichloro-4-fluorotoluene

While general principles of halogenated toluene reactivity provide a useful framework, specific data for this compound is crucial for predicting its chemical behavior.

The substitution pattern of this compound, with two ortho-directing chloro groups and a para-directing fluoro group relative to the methyl group, presents a complex case for electrophilic aromatic substitution. The positions open for substitution are C5 and C6. The directing effects of the existing substituents would need to be carefully considered in any planned EAS reaction.

The electron-withdrawing nature of the three halogen atoms likely makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution. The fluorine atom, being the most electronegative, would be the most probable leaving group in an SNAr reaction.

The methyl group of this compound can be oxidized. For instance, bromination of this compound is a primary step in the synthesis of 2,3-dichloro-4-fluorobenzyl bromide. evitachem.com This suggests that the methyl group is accessible for functionalization despite the presence of the ortho-chloro substituent. Further oxidation to the corresponding benzaldehyde (B42025) or benzoic acid is also a plausible transformation.

The chlorine atoms on this compound can be removed through reductive dehalogenation. Studies on related chlorinated toluenes have shown that microorganisms can sequentially remove chlorine atoms, with the potential to form fluorotoluene and subsequently toluene. nih.gov

The conversion of this compound to other functionalized derivatives is a key application. For example, it can serve as a precursor for the synthesis of 2,3-dichloro-4-fluorobenzyl bromide through bromination of the methyl group. evitachem.com Ammoxidation of dichlorofluorotoluene derivatives can also be used to synthesize the corresponding benzonitriles.

Below is a table summarizing some of the key reactions and transformations involving halogenated toluenes, with specific relevance to this compound where information is available.

| Reaction Type | General Transformation | Reagents/Conditions | Product Type | Reference |

| Electrophilic Aromatic Substitution | Replacement of aromatic H with an electrophile | Varies (e.g., HNO₃/H₂SO₄ for nitration) | Substituted Halogenated Toluene | libretexts.orgmasterorganicchemistry.com |

| Nucleophilic Aromatic Substitution | Replacement of a halogen with a nucleophile | Strong nucleophiles (e.g., NaOH) | Substituted Toluene | smolecule.comsmolecule.com |

| Methyl Group Oxidation | CH₃ → CHO or COOH | Strong oxidizing agents (e.g., KMnO₄) or catalytic systems (e.g., Co(II)/Br⁻/O₂) | Benzaldehyde or Benzoic Acid Derivative | vedantu.comacs.org |

| Reductive Dehalogenation | Replacement of halogen with H | Microbial action or chemical reductants | Less Halogenated Toluene | enviro.wikinih.gov |

| Methyl Group Halogenation | CH₃ → CH₂X (X = Br, Cl) | N-Bromosuccinimide (NBS) or Cl₂/light | Benzyl Halide Derivative | vedantu.comevitachem.com |

| Ammoxidation | CH₃ → CN | Ammonia, Oxygen, Catalyst | Benzonitrile Derivative |

Steric and Electronic Effects of Chlorine and Fluorine Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is intricately governed by the interplay of steric and electronic effects exerted by its substituents: a methyl group, two chlorine atoms, and a fluorine atom. These effects collectively determine the electron density distribution within the benzene ring and the accessibility of its carbon atoms to reacting species.

Conversely, halogens also possess lone pairs of electrons in p-orbitals that can be donated into the aromatic π-system through a resonance effect (+M or mesomeric effect). wikipedia.org This effect increases the electron density at the ortho and para positions relative to the halogen. For fluorine, the 2p orbital has a similar size and energy to the carbon 2p orbitals, allowing for effective orbital overlap and a significant +M effect that can partially counteract its strong -I effect, particularly at the para position. wikipedia.org For chlorine, the 3p orbitals are larger and more diffuse, leading to less effective overlap with carbon's 2p orbitals and a weaker +M effect compared to its -I effect. wikipedia.org In this compound, these competing effects result in a complex activation/deactivation pattern. The methyl group is an electron-donating group (EDG) through both induction (+I) and hyperconjugation, activating the ring, particularly at its ortho and para positions (C5 and C6).

Steric Effects: Steric hindrance plays a crucial role in the reactivity of this molecule. The two chlorine atoms at positions 2 and 3 create a sterically crowded environment on one side of the ring. The chlorine atom, with a larger van der Waals radius than fluorine, contributes significantly to this steric bulk. modgraph.co.uk This hindrance can impede the approach of electrophiles or other reagents to the adjacent positions, particularly C6, which is flanked by both the methyl group and the C2-chlorine. Position 5 is sterically more accessible than position 6. The fluorine atom at C4 is smaller and imposes less steric hindrance on its neighboring positions.

The combination of these effects makes the aromatic ring of this compound generally unreactive towards electrophiles but provides specific sites for regioselective reactions. The electron-deficient nature imparted by the halogens also makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed in electron-rich aromatics. smolecule.com

Regiochemical and Stereochemical Outcomes in Derivative Formation

The regiochemical and stereochemical outcomes of reactions involving this compound are a direct consequence of the directing influences and steric profiles of its substituents.

Regiochemistry: In electrophilic aromatic substitution (EAS) , the final position of substitution is determined by the net effect of all four substituents. The available positions for substitution are C5 and C6.

Methyl Group (at C1): An activating ortho, para-director, it strongly favors substitution at C5 (para) and C6 (ortho).

Chlorine (at C2): A deactivating ortho, para-director, it directs towards C6 (para).

Chlorine (at C3): A deactivating ortho, para-director, it directs towards C5 (ortho).

Fluorine (at C4): A deactivating ortho, para-director, it directs towards C5 (ortho).

Combining these influences, position C5 is favored by the directing effects of the methyl, C3-chloro, and C4-fluoro groups. Position C6 is favored by the methyl and C2-chloro groups. Electronically, C5 is the more activated position. Sterically, C5 is also significantly more accessible than C6, which is sterically hindered by the adjacent methyl and chloro groups. Therefore, electrophilic substitution, such as nitration or further halogenation, is expected to occur predominantly at the C5 position.

In nucleophilic aromatic substitution (SNAr) , the electron-withdrawing halogens activate the ring for attack by a nucleophile. smolecule.com The reaction typically requires an electron-withdrawing group (like a nitro group) ortho or para to a leaving group. In the absence of such a group, harsh conditions may be needed. The chlorine atoms are generally better leaving groups than fluorine in SNAr. Attack would likely occur at the positions bearing chlorine (C2 or C3).

Reactions at the methyl group can also occur, primarily through free-radical pathways. For instance, bromination using N-bromosuccinimide (NBS) and a radical initiator would lead to the formation of 2,3-dichloro-4-fluorobenzyl bromide. evitachem.com

Stereochemistry: For many reactions, such as EAS on the aromatic ring, no new chiral centers are formed. However, stereochemistry becomes relevant in other transformations.

Benzylic Substitution: Free-radical substitution at the benzylic carbon of the methyl group creates a prochiral center. If a second, different substituent were introduced, this carbon would become a stereocenter, leading to a racemic mixture of enantiomers unless a chiral reagent or catalyst is used.

Addition Reactions: While uncommon for aromatic rings, if the ring were to be reduced or undergo an addition reaction, multiple stereocenters could be formed. For example, enzymatic dihydroxylation by dioxygenase enzymes, as seen with related substituted toluenes, can produce chiral cis-dihydrodiol derivatives with high enantiomeric excess. nih.gov The absolute configuration of the product would depend on the specific enzyme used.

Allylic Substitutions: If a derivative of this compound were used in a reaction like a palladium-catalyzed allylic alkylation, the stereochemical outcome (retention or inversion) would depend on the mechanism and the ligands used in the catalytic system. acs.orgresearchgate.net

Kinetic and Thermodynamic Parameters of Key Reaction Pathways

The rates and outcomes of reactions involving this compound are defined by their kinetic and thermodynamic parameters. While comprehensive experimental data for this specific compound is not widely available in the literature, principles of chemical kinetics and thermodynamics, along with data from analogous compounds, allow for an elucidation of its reactivity profile.

Kinetic vs. Thermodynamic Control: In many chemical reactions, a competition exists between the formation of the kinetic product (formed fastest, via the lowest activation energy pathway) and the thermodynamic product (the most stable product). libretexts.orgmasterorganicchemistry.com At lower temperatures, the reaction is often under kinetic control, favoring the product that forms more rapidly. masterorganicchemistry.com At higher temperatures, where the reaction becomes reversible, the product distribution equilibrates to favor the most thermodynamically stable species. masterorganicchemistry.com

For the electrophilic substitution of this compound, attack at C5 is both kinetically and thermodynamically favored. The transition state leading to the C5-substituted product is lower in energy due to superior electronic stabilization and lower steric hindrance, making it the kinetic product. The resulting product is also generally more stable. A representative reaction energy diagram illustrates this preference.

Representative Reaction Energy Diagram for Electrophilic Nitration

This diagram illustrates that the activation energy for attack at the C5 position is lower than for the C6 position, leading to the preferential formation of the 5-substituted derivative as the major product.

Kinetic and Thermodynamic Data: Specific rate constants and activation energies are determined experimentally or through computational modeling. For example, kinetic studies on the nucleophilic aromatic substitution (NAS) of the closely related compound 1-bromo-2,3-dichloro-4-fluorobenzene (B1524085) show second-order kinetics. This provides an insight into the potential reaction rates for similar processes with this compound.

| Reaction Type | Compound | Nucleophile | Rate Constant (k) | Temperature |

| Nucleophilic Aromatic Substitution | 1-Bromo-2,3-dichloro-4-fluorobenzene | Generic | 2.3 × 10⁻⁴ L/mol·s | 25°C |

| Table 1: Kinetic data for a nucleophilic substitution reaction on a structurally similar compound. The data is sourced from reference . |

High-temperature industrial processes, such as the ammoxidation of dichlorofluorotoluene isomers to produce benzonitriles, operate at temperatures between 400°C and 530°C. google.com These conditions indicate a high activation energy (Ea) for the reaction, which is typical for gas-phase catalytic oxidations. According to the Arrhenius equation, reaction rates increase exponentially with temperature, and such high temperatures are necessary to achieve a practical reaction rate. iitk.ac.in

The relationship between reaction kinetics and thermodynamics is fundamental. Thermodynamics predicts the feasibility of a reaction (indicated by a negative Gibbs free energy change, ΔG < 0), while kinetics describes the rate at which it occurs. iitk.ac.in A reaction can be thermodynamically favorable but kinetically so slow as to be imperceptible under standard conditions, as seen in the conversion of diamond to graphite. iitk.ac.in For key pathways involving this compound, such as its use as a synthetic intermediate, catalysts and elevated temperatures are often employed to overcome high activation barriers and increase the reaction rate. google.com

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,3 Dichloro 4 Fluorotoluene

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and their arrangement within the molecule, thus providing a unique "fingerprint" of the compound. For a polyatomic, non-linear molecule like 2,3-Dichloro-4-fluorotoluene, which has 17 atoms, there are 3N-6, or 45, expected normal modes of vibration. libretexts.org

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. This technique is particularly effective for identifying the various functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands corresponding to its aromatic ring, methyl group, and halogen-carbon bonds.

Key regions in the FT-IR spectrum can be analyzed to confirm the compound's structure. upi.edu The C-H stretching vibrations of the methyl group and the aromatic ring typically appear in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The fingerprint region, below 1500 cm⁻¹, is complex but contains highly characteristic information, including the crucial C-Cl and C-F stretching and bending vibrations. upi.edu While a specific, experimentally verified spectrum for this compound is not widely published, the expected absorption bands can be predicted based on data from analogous compounds and established correlation tables. libretexts.orginstanano.com

Table 1: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 2980-2870 | C-H Stretch | Methyl Group (-CH₃) | Medium |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1470-1430 | C-H Bend | Methyl Group (-CH₃) | Medium |

| 1270-1150 | C-F Stretch | Aryl-Fluoride | Strong |

| 800-600 | C-Cl Stretch | Aryl-Chloride | Strong |

| 900-675 | C-H Bend (Out-of-plane) | Substituted Benzene (B151609) | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR. thermofisher.com It involves irradiating a sample with a monochromatic laser and analyzing the scattered light. While FT-IR is based on absorption, Raman spectroscopy is a scattering phenomenon. Molecular vibrations that result in a change in polarizability are Raman-active. For centrosymmetric or highly symmetric molecules, certain vibrations may be active in Raman but not in IR, and vice-versa (the rule of mutual exclusion). Although this compound lacks a center of symmetry, the relative intensities of bands can differ significantly between the two techniques.

FT-Raman is particularly useful for observing non-polar bonds. Therefore, the aromatic ring C=C stretching and the C-Cl bonds are expected to produce strong signals. nih.gov The use of a near-infrared laser, such as at 1064 nm, effectively minimizes fluorescence interference, which can be a problem with some aromatic compounds. thermofisher.com A combined FT-IR and FT-Raman analysis provides a more complete picture of the vibrational modes of this compound. nih.govsigmaaldrich.cn

The vibrational signatures of the halogen-carbon bonds are critical for confirming the structure of this compound. The C-F stretching vibration typically gives rise to a strong absorption in the FT-IR spectrum, generally found in the 1270-1150 cm⁻¹ range for aryl fluorides. The C-Cl stretching vibrations occur at lower frequencies, typically in the 800-600 cm⁻¹ region, and can be influenced by the presence of other substituents on the ring. The specific positions of these bands can be affected by electronic and mass effects from the adjacent substituents.

The substitution pattern on the benzene ring also influences the aromatic C-H out-of-plane bending vibrations, which appear in the 900-675 cm⁻¹ region. For a 1,2,3,4-tetrasubstituted benzene ring, a characteristic strong band is expected in the 850-800 cm⁻¹ range. The analysis of these patterns provides confirmatory evidence for the positions of the substituents on the aromatic ring. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In this compound, three distinct proton signals are expected: one for the methyl group and two for the aromatic protons.

Methyl Protons (-CH₃): A singlet is expected for the three equivalent methyl protons. Its chemical shift would likely appear in the 2.0-2.5 ppm range, characteristic of a methyl group attached to an aromatic ring. libretexts.org

Aromatic Protons (Ar-H): Two signals are expected for the two non-equivalent protons on the aromatic ring (at positions 5 and 6). These protons would appear as doublets due to coupling with each other and would also exhibit coupling to the fluorine atom at position 4. The proton at C-5 would likely be a doublet of doublets due to coupling with the H at C-6 and the F at C-4. The proton at C-6 would appear as a doublet, coupling with the H at C-5. Their chemical shifts are expected in the 6.5-8.0 ppm region. libretexts.org The electron-withdrawing effects of the chlorine and fluorine atoms would shift these protons downfield.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ | ~2.3 | Singlet (s) |

| Ar-H (at C-5) | ~7.0 - 7.4 | Doublet of Doublets (dd) |

| Ar-H (at C-6) | ~7.0 - 7.4 | Doublet (d) |

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Since the molecule is unsymmetrical, seven distinct signals are expected for the seven carbon atoms of this compound.

The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. nih.gov

Methyl Carbon: The methyl carbon signal is expected to appear upfield, typically in the 15-25 ppm range.

Aromatic Carbons: The six aromatic carbons will have distinct signals. The carbon atom bonded to the fluorine (C-4) will show a large chemical shift (typically 155-165 ppm) and will appear as a doublet due to one-bond C-F coupling. The carbons bonded to chlorine (C-2 and C-3) are also expected to be downfield, typically in the 125-140 ppm range. The remaining carbons (C-1, C-5, C-6) will resonate in the aromatic region, with their specific shifts influenced by the substituent effects and coupling to the fluorine atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 15 - 25 |

| Aromatic C-H (C-5, C-6) | 115 - 130 |

| Aromatic C-Cl (C-2, C-3) | 125 - 140 |

| Aromatic C-CH₃ (C-1) | 135 - 145 |

| Aromatic C-F (C-4) | 155 - 165 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Differentiation

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In the case of this compound, the ¹⁹F NMR spectrum provides specific information about the chemical environment of the fluorine atom on the aromatic ring.

The chemical shift (δ) of the fluorine atom is influenced by the electron-withdrawing effects of the adjacent chlorine atoms and the methyl group. For similar structures like 2-chloro-4-fluorotoluene (B151448), the fluorine signal appears in a distinct region of the spectrum. sepscience.com In many fluorinated aromatic compounds, the ¹⁹F chemical shifts can be found in a wide range, but for a fluorine atom directly attached to a benzene ring, the signal is typically observed in a specific region. For instance, in 2,4-dichlorobenzotrifluoride, the trifluoromethyl group's fluorine resonance is observed at approximately -63.07 ppm. nanalysis.com While not directly analogous, this provides a reference point for the expected chemical shift region for fluorinated aromatics. The precise chemical shift for this compound would allow for its differentiation from isomers and other fluorinated impurities.

An interesting phenomenon in ¹⁹F NMR is the observable isotope effect from adjacent carbon atoms. nanalysis.com The ¹⁹F nucleus coupled to a ¹³C atom will have a slightly different chemical shift compared to one coupled to a ¹²C atom. This can lead to the appearance of "carbon satellites" in the spectrum, which are small doublet peaks flanking the main singlet signal arising from the ¹²C-bound fluorine. nanalysis.com This effect can be observed over one or even two bonds (¹JCF and ²JCF), providing further structural confirmation. nanalysis.com

Quantitative NMR (qNMR) and Two-Dimensional NMR Techniques

Quantitative NMR (qNMR) has emerged as a crucial method for determining the concentration and purity of organic compounds with high precision and accuracy. eurl-pesticides.euox.ac.uk Both ¹H and ¹⁹F qNMR can be employed for the analysis of this compound. sepscience.comsigmaaldrich.com The method relies on comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard of known concentration and purity. ox.ac.uk

For ¹⁹F qNMR, a suitable internal standard would be a stable, non-reactive fluorinated compound with a sharp signal that does not overlap with the analyte's signal. sepscience.com The purity of the analyte can be calculated using the following formula, considering the integrated areas, number of nuclei, molecular masses, and weights of both the analyte and the standard. ox.ac.uk

Purity (%) = (I_x / I_cal) * (N_cal / N_x) * (M_x / M_cal) * (W_cal / W_x) * P_cal

Where:

I : Integrated area of the signal

N : Number of nuclei for the integrated signal

M : Molecular weight

W : Weight of the substance

P : Purity of the standard

x : Analyte (this compound)

cal : Internal Standard

Two-Dimensional (2D) NMR techniques are invaluable for unambiguous structure elucidation by revealing correlations between different nuclei within the molecule. numberanalytics.comopenpubglobal.comnih.gov For this compound, several 2D NMR experiments would be particularly informative:

COSY (Correlation Spectroscopy): This homonuclear experiment would show correlations between coupled protons on the aromatic ring, helping to assign their relative positions. numberanalytics.comopenpubglobal.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, allowing for the definitive assignment of the ¹³C signals for the protonated carbons. numberanalytics.comopenpubglobal.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. numberanalytics.comopenpubglobal.com This would be crucial for assigning the quaternary carbons, including those bonded to the chlorine and fluorine atoms, by observing their correlations with the methyl protons and the aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of atoms. numberanalytics.com For this compound, a NOESY experiment could show through-space correlations between the methyl protons and the proton at position 6 of the aromatic ring, confirming their spatial relationship.

These 2D NMR methods, used in combination, provide a comprehensive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. nih.gov

Mass Spectrometry (MS) and Hyphenated Analytical Techniques

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. nist.gov

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. researchgate.netunimi.it For this compound (C₇H₆ClF), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The high mass accuracy of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provides a high degree of confidence in the identity of the compound. researchgate.netimprovedpharma.com The molecular ion peak (M⁺) and the isotopic pattern, particularly due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would be clearly resolved, further confirming the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.eduresearchgate.netshimadzu.com It is an ideal method for assessing the purity of volatile compounds like this compound and for identifying any volatile impurities. nist.govbiosynth.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on boiling point and polarity as it passes through a capillary column. etamu.edushimadzu.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). nist.gov Electron ionization often causes the parent molecule to fragment in a reproducible manner, creating a unique fragmentation pattern that serves as a "fingerprint" for the compound. nist.govetamu.edu This fragmentation pattern, along with the retention time from the GC, allows for the confident identification of the main component and any impurities present in the sample. researchgate.net

Table 1: Hypothetical GC-MS Data for a this compound Sample

| Retention Time (min) | Component | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Purity (%) |

|---|---|---|---|---|

| 10.5 | This compound | 178, 180, 182 | 143, 108, 77 | 99.5 |

| 9.8 | Isomeric Impurity | 178, 180, 182 | 143, 108, 77 | 0.3 |

| 8.2 | Dichlorotoluene | 160, 162, 164 | 125, 89 | 0.2 |

While GC-MS is suitable for the direct analysis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile or thermally labile compounds. nebiolab.comscispace.comnih.gov If this compound is used as a starting material to synthesize larger, less volatile molecules, LC-MS would be the technique of choice to analyze the reaction products.

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the detection capabilities of mass spectrometry. improvedpharma.com The separation occurs in the liquid phase, making it suitable for a wide range of compounds. scispace.com Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions from the eluting compounds before they enter the mass analyzer. nebiolab.com These are "soft" ionization techniques that typically result in less fragmentation than EI, often showing a prominent molecular ion or a protonated/adducted molecule, which is useful for determining the molecular weight of the derivative. nih.gov Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information about the synthesized derivatives. nebiolab.comnih.gov

Other Advanced Spectroscopic Approaches

Beyond NMR and MS, other spectroscopic techniques can provide complementary information about the structure and properties of this compound. For instance, rotational spectroscopy has been used to study the fine and hyperfine spectral structures of o-halotoluenes, which are influenced by the internal rotation of the methyl group and the nuclear quadrupole moments of the halogen atoms. rsc.org Such studies on the homologous series of o-halogenated toluenes have provided insights into the barriers to internal rotation and the electronic character of the carbon-halogen bond. rsc.org While not a routine analytical method, it provides fundamental physical data about the molecule's conformation and electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. numberanalytics.com When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. ub.edu The wavelengths of light absorbed are characteristic of the molecule's electronic structure. For organic molecules, the most common transitions involve the excitation of electrons from π (pi) bonding orbitals and n (non-bonding) orbitals to π* (pi-antibonding) orbitals. libretexts.org

For this compound, the primary electronic transitions observable in the UV-Vis spectrum are expected to be π → π* transitions associated with the aromatic benzene ring. The presence of chlorine and fluorine substituents, which are electron-withdrawing, and the methyl group, which is electron-donating, influences the energy of the molecular orbitals and, consequently, the wavelength of maximum absorption (λmax). The halogen substituents can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). In similar halogenated benzene derivatives, such as 1-Bromo-2,3-dichloro-4-fluorobenzene (B1524085), the λmax is observed in the range of 250–270 nm. It is anticipated that the λmax for this compound would fall within a similar region.

The solvent used to dissolve the sample can also influence the UV-Vis spectrum. msu.edu Common solvents for such analyses include ethanol (B145695) and hexane, as they are transparent in the near-UV region. escholarship.org The polarity of the solvent can affect the fine vibrational structure of the absorption bands.

Table 1: Expected UV-Vis Spectral Data for this compound This table presents expected values based on structurally similar compounds and general principles of UV-Vis spectroscopy, as direct experimental data for this specific compound is not widely available in the cited literature.

| Parameter | Expected Value | Transition Type | Solvent |

| λmax | ~260 - 280 nm | π → π | Ethanol |

| Molar Absorptivity (ε) | >1000 L·mol⁻¹·cm⁻¹ | π → π | Ethanol |

Computational Chemistry and Molecular Modeling Studies of 2,3 Dichloro 4 Fluorotoluene

Quantum Chemical Calculation Frameworks

Quantum chemical calculations provide the fundamental basis for understanding the electronic behavior of molecules. unipd.it The choice of method is crucial, balancing computational cost with the desired accuracy for the system under investigation. unipd.it For halogenated aromatic compounds, specific theoretical models are favored for their ability to handle electron correlation and the effects of electronegative substituents.

Density Functional Theory (DFT) for Electronic Structure and Ground State Properties

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure and ground-state properties of molecules. unimi.it DFT methods, particularly those using hybrid functionals like B3LYP, are well-suited for calculating optimized structures, energies, and harmonic vibrational frequencies for halogenated aromatic systems. nih.govdergipark.org.tr These calculations are foundational for understanding the molecule's stability and geometry. researchgate.net

DFT studies on related halogenated toluenes and other aromatic compounds have demonstrated its effectiveness. nih.govsemanticscholar.org For a molecule like 2,3-Dichloro-4-fluorotoluene, DFT would be employed to determine key geometrical parameters such as bond lengths and angles. These computed parameters provide a detailed picture of the molecule's three-dimensional structure in its most stable energetic state. semanticscholar.org

Hartree-Fock (HF) Methods for Baseline Electronic Structure Calculations

The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a baseline for electronic structure calculations. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant, offering a foundational understanding of the electronic system by solving equations in a self-consistent field (SCF) manner. wikipedia.orgscirp.org While HF neglects electron correlation, it serves as an essential starting point for more advanced computational methods. wikipedia.org

In the study of halogenated compounds, the HF method is often used in conjunction with DFT. nih.govresearchgate.net For instance, studies on similar molecules like 2,6-dichloro-4-fluoro phenol (B47542) have utilized HF alongside DFT to derive and compare properties such as molecular geometry and Mulliken charge distribution. researchgate.netsemanticscholar.org This comparative approach helps in assessing the impact of electron correlation, which is included in DFT but absent in HF theory. researchgate.net

Basis Set Selection and Validation for Halogenated Aromatic Systems

The selection of an appropriate basis set is a critical step in any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. epfl.ch For halogenated aromatic systems, the basis set must be capable of accurately describing the electron distribution around the electronegative halogen atoms. stackexchange.com This often requires the inclusion of polarization and diffuse functions. stackexchange.comcp2k.org

Polarization functions (e.g., d-functions on heavy atoms and p-functions on hydrogen) allow for more flexibility in describing the shape of orbitals within a molecule, which is crucial for accurate bonding descriptions. cp2k.org Diffuse functions are important for describing the behavior of electrons far from the nucleus, which is relevant for anions and systems with long-range interactions. stackexchange.com

Commonly used basis sets for halogenated aromatics include the Pople-style sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), and the correlation-consistent basis sets developed by Dunning, like cc-pVTZ. nih.govresearchgate.netpublish.csiro.au The choice often represents a compromise between the desired level of accuracy and the computational resources available. unipd.it Validation involves ensuring that the chosen basis set yields results that are consistent and converge towards a stable value as the basis set size is increased. cp2k.org

| Basis Set Family | Example | Key Features | Typical Application |

|---|---|---|---|

| Pople Style | 6-311+G(d,p) | Includes diffuse functions (+) and polarization functions on heavy atoms (d) and hydrogens (p). researchgate.net | Geometries, frequencies, and electronic properties of medium-sized molecules. researchgate.netsemanticscholar.org |

| Correlation-Consistent | aug-cc-pVTZ | Systematically improvable; 'aug' denotes augmentation with diffuse functions. Designed to recover correlation energy. publish.csiro.au | High-accuracy energy calculations and studies of non-covalent interactions. semanticscholar.org |

| MOLOPT | DZVP-MOLOPT | Optimized for molecular calculations, often providing a good balance of accuracy and efficiency for condensed-phase simulations. cp2k.org | Calculations in various chemical environments, from isolated molecules to solids. cp2k.org |

Molecular Orbital Analysis and Electronic Properties

The analysis of molecular orbitals (MOs) provides deep insights into the electronic properties and chemical reactivity of a molecule. numberanalytics.com The frontier molecular orbitals, in particular, are key to understanding how a molecule interacts with other chemical species. libretexts.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that dictate a molecule's ability to donate or accept electrons. numberanalytics.comlibretexts.org The HOMO acts as the primary electron donor, while the LUMO serves as the primary electron acceptor. malayajournal.org

For halogenated aromatic compounds like this compound, the HOMO is typically a π-orbital localized on the aromatic ring. The presence of electron-withdrawing halogen substituents (chlorine and fluorine) is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted toluene (B28343). acs.org The spatial distribution of these orbitals, which can be visualized using computational software, reveals the most probable sites for electrophilic and nucleophilic attack. malayajournal.org In similar molecules, the LUMO often shows significant contributions from the C-halogen antibonding orbitals.

Frontier Molecular Orbital (FMO) Energy Gap Analysis and Charge Transfer Predictions

The energy difference between the HOMO and LUMO, known as the FMO or HOMO-LUMO gap, is a critical parameter for evaluating a molecule's chemical reactivity and kinetic stability. malayajournal.orgresearchgate.net A large energy gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.commalayajournal.org Conversely, a small energy gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net

The HOMO-LUMO gap is also indicative of the potential for intramolecular charge transfer (ICT). nih.gov A small gap can facilitate the movement of electrons from the donor part of the molecule (associated with the HOMO) to the acceptor part (associated with the LUMO). nih.govmalayajournal.org In this compound, the substituted benzene (B151609) ring system allows for such electronic transitions. Calculations on analogous compounds have shown that methods like DFT are effective in predicting these energy gaps and the associated electronic transitions. nih.govresearchgate.net

| Computational Method | Molecule | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| HF/6-311+G(d,p) | 2,6-dichloro-4-fluoro phenol researchgate.netsemanticscholar.org | -9.09 | 2.25 | 11.34 |

| B3LYP/6-311+G(d,p) | -6.84 | -1.25 | 5.59 |

Prediction of Reactivity and Selectivity through Computational Descriptors

Global Reactivity Descriptors (e.g., Chemical Hardness, Chemical Potential, Electrophilicity Index)

Based on Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO). From these values, key global reactivity descriptors are derived:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. A higher chemical potential indicates a better electron donor. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," implying lower reactivity, while "soft" molecules with small gaps are more reactive. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Quantifies the energy stabilization of a system when it acquires an additional electronic charge from the environment. orientjchem.org It is a measure of a molecule's ability to act as an electrophile and is calculated as ω = μ² / (2η).

For this compound, the presence of electron-withdrawing halogen substituents (two chlorine atoms and one fluorine atom) is expected to lower the energies of both the HOMO and LUMO, influencing these reactivity descriptors.

Table 1: Illustrative Global Reactivity Descriptors for this compound The following values are representative examples based on DFT calculations for similar halogenated aromatic compounds and are intended for illustrative purposes.

| Descriptor | Formula | Predicted Trend for this compound |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Moderately negative, indicating a general resistance to donating electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Relatively high value, suggesting significant molecular stability. |

| Electrophilicity Index (ω) | μ² / (2η) | Moderate to high, suggesting a propensity to act as an electrophile. |

Local Reactivity Descriptors (e.g., Fukui Functions) for Reaction Site Prediction

While global descriptors describe the molecule as a whole, local descriptors identify the most reactive sites within the molecule. The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point r when the total number of electrons in the system changes. conicet.gov.arjoaquinbarroso.com

The condensed Fukui functions are calculated for each atomic site and are used to predict susceptibility to different types of attack:

For nucleophilic attack (f+): Indicates the sites most likely to accept an electron. These are regions where the molecule is most susceptible to attack by a nucleophile.

For electrophilic attack (f-): Identifies the sites most prone to donating an electron, hence being attacked by an electrophile.

For radical attack (f0): Averages the f+ and f- values to predict sites susceptible to radical attack.

In this compound, the distribution of these reactive sites is governed by the interplay of the electron-donating methyl group and the electron-withdrawing halogen substituents. The analysis of Fukui functions can pinpoint which of the unsubstituted carbon atoms on the aromatic ring or which of the substituents themselves are the most probable reaction centers. researchgate.net

Table 2: Predicted Reactive Sites in this compound based on Fukui Function Analysis Predictions are based on the known electronic effects of the substituents.

| Type of Attack | Predicted Reactive Site(s) | Rationale |

| Nucleophilic (f+) | Aromatic carbons bonded to halogens (C-2, C-3, C-4) | The strong electron-withdrawing nature of chlorine and fluorine atoms makes the attached carbon atoms electrophilic and thus susceptible to nucleophilic attack. |

| Electrophilic (f-) | Unsubstituted aromatic carbons (C-5, C-6) and the methyl group | The methyl group is weakly activating, and its influence, combined with the directing effects of the halogens, would make the remaining ring positions and the methyl carbon potential sites for electrophilic attack. |

| Radical (f0) | Methyl group carbons | The benzylic protons on the methyl group are typically susceptible to radical abstraction. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a computational microscope to view the time-dependent behavior of molecules, including conformational changes and interactions with their environment. nih.gov

Conformational Preferences and Torsional Barriers

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their corresponding energies. drugdesign.orglumenlearning.comucalgary.calibretexts.org For this compound, the most significant degree of conformational freedom is the rotation of the methyl group around the C-C bond connecting it to the aromatic ring.

The potential energy barrier to this internal rotation is influenced by several factors, including:

Steric Hindrance: The presence of a chlorine atom at the ortho position (C-2) creates steric repulsion with the hydrogen atoms of the rotating methyl group. This interaction is expected to be a dominant factor in determining the rotational barrier height. researchgate.net Studies on other ortho-substituted toluenes show that repulsive steric interactions can dictate the preferred conformation. researchgate.netscitation.org

Electronic Effects: Hyperconjugation and other electronic interactions between the methyl group's C-H bonds and the π-system of the benzene ring also contribute to the barrier. nih.gov

Computational methods can map the potential energy surface as a function of the methyl group's dihedral angle, revealing the most stable (low-energy) conformations and the energy required to rotate between them (torsional barrier). For ortho-substituted toluenes, the barrier is typically higher than in toluene itself, and the preferred conformation often places one C-H bond of the methyl group eclipsing the C1-C2 bond to minimize steric clash. scitation.org

Table 3: Hypothetical Torsional Barrier Analysis for Methyl Group Rotation in this compound This table illustrates a potential energy profile for the rotation of the methyl group, where θ is the H-C-C1-C2 dihedral angle.

| Dihedral Angle (θ) | Relative Energy (kJ/mol) | Conformation | Notes |

| 0° | High | Eclipsed | Steric clash between a methyl H and the ortho-Cl. |

| 60° | Low | Staggered | A likely low-energy, stable conformation. |

| 120° | High | Eclipsed | Another high-energy eclipsed conformation. |

| 180° | Low | Staggered | Another stable conformation, potentially the global minimum. |

Investigation of Intermolecular Interactions and Solvent Effects

Molecular dynamics simulations are ideal for studying how this compound interacts with itself and with solvent molecules. The molecule is polar due to the electronegative halogen atoms. These simulations model a collection of molecules over time, allowing for the analysis of bulk properties and specific intermolecular forces.

Key interactions that can be investigated include:

Dipole-Dipole Interactions: Arising from the permanent molecular dipole.

Van der Waals Forces: London dispersion forces that are significant for all molecules.

Halogen Bonding: The potential for the chlorine atoms to act as electrophilic "σ-hole" donors in forming weak, directional interactions with nucleophilic atoms of neighboring molecules or solvents. nih.gov

Solvent effects can be explicitly modeled by placing the toluene derivative in a simulated box filled with solvent molecules (e.g., water, acetonitrile (B52724), toluene). researchgate.net Such simulations can reveal how the solvent influences conformational preferences and reaction energetics. numberanalytics.comresearchgate.netnii.ac.jp For instance, polar solvents might stabilize more polar conformers or transition states, altering the outcomes compared to the gas phase or nonpolar solvents.

Table 4: Summary of Expected Intermolecular Interactions for this compound

| Interaction Type | Description | Importance for this compound |

| Van der Waals | Weak, non-specific attractions/repulsions. | Foundational interaction contributing to bulk properties. |

| Dipole-Dipole | Attraction between permanent molecular dipoles. | Significant, due to the polar C-Cl and C-F bonds. |

| Halogen Bonding | Weak, directional interaction involving a halogen's σ-hole. | Possible, with chlorine atoms acting as donors to Lewis bases. |

| Solvent Shells | Ordered arrangement of solvent molecules around the solute. | Structure depends on solvent polarity and specific solute-solvent interactions (e.g., H-bonding). |

Precursor in Pharmaceutical Intermediates Synthesis

Halogenated toluenes are fundamental precursors in the synthesis of a wide array of pharmaceutical compounds. The presence of halogens provides reactive handles for various coupling reactions and functional group transformations, which are essential for constructing the complex molecular architectures of modern drugs.

While specific examples of Active Pharmaceutical Ingredients (APIs) derived directly from this compound are not widely reported in public literature, its structural motifs are found in various pharmacologically active molecules. For instance, the related compound 1-bromo-2,3-dichloro-4-fluorobenzene (B1524085) serves as a key intermediate in the synthesis of brilanestrant, a selective estrogen receptor degrader (SERD) investigated for breast cancer treatment. evitachem.com The synthesis of such complex molecules often involves the use of halogenated building blocks to introduce specific substitution patterns on the aromatic ring, which can be crucial for biological activity.

The synthesis of 2,3-dichloro-4-fluorobenzyl bromide from this compound is a documented pathway. This benzyl (B1604629) bromide derivative is a versatile reagent that can be used to introduce the 2,3-dichloro-4-fluorobenzyl moiety into various molecules, a common strategy in the development of new pharmaceutical candidates.

The synthesis of complex heterocyclic and carbocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of drugs. Halogenated intermediates are instrumental in these multi-step syntheses. For instance, fluorous synthesis has emerged as a valuable technique for the creation of heterocyclic systems, where perfluoroalkyl chains are used as phase tags to simplify separation processes.

The reactivity of the chlorine and fluorine substituents on the toluene ring allows for participation in various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in the construction of complex molecular frameworks. Although direct examples involving this compound are scarce in the literature, the principles of using similar halogenated aromatics are well-established for building diverse molecular libraries for drug discovery. The synthesis of quinazoline (B50416) and triazole-containing heterocycles, which are important in a range of pharmaceuticals, often relies on such multi-step reaction sequences starting from functionalized aromatic precursors.

Key Intermediate in Agrochemical Development

The agrochemical industry heavily relies on halogenated aromatic compounds for the development of new and effective crop protection agents. The specific halogen substitution pattern can significantly influence the biological activity, selectivity, and environmental persistence of these chemicals.

A wide variety of pesticides, including herbicides, insecticides, and fungicides, are synthesized from halogenated toluene derivatives. For example, 2-chloro-4-fluorotoluene (B151448) can be used to synthesize a variety of pesticide intermediates through reactions like photochlorination, nitrification, bromination, alkylation, and reduction. The resulting compounds are essential for maintaining crop health and improving agricultural productivity.

The derivative, 2,3-dichloro-4-fluorobenzyl bromide, is explicitly mentioned as being employed in the creation of new pesticides and herbicides. While specific commercial products derived from this compound are not readily identified, the use of its derivatives in agrochemical research highlights its importance in this field.

The intermediate derivatization method (IDM) is a powerful strategy in agrochemical discovery, where a key intermediate is used to generate a library of new molecules with potential biological activity. This approach has been successfully applied using intermediates like 2-chloro-4-fluorotoluene for the discovery of novel agrochemical candidates. By applying various chemical transformations to the core structure, researchers can systematically explore the structure-activity relationships and optimize for desired properties such as efficacy and safety.

The derivatization of intermediates like this compound could involve reactions targeting the methyl group (e.g., oxidation to a carboxylic acid or halogenation) or the aromatic ring (e.g., nitration or further halogenation), leading to a diverse set of new chemical entities for screening in agrochemical applications.

Advanced Materials and Specialty Chemical Synthesis

The unique electronic properties imparted by fluorine and chlorine atoms make halogenated toluenes valuable precursors in the synthesis of advanced materials and specialty chemicals. These materials can have applications in electronics, polymers, and other high-performance areas.

While specific applications of this compound in advanced materials are not well-documented, related compounds find use in this sector. For instance, fluorinated and chlorinated toluenes can be used in the production of specialty polymers with enhanced thermal stability or specific electronic properties. The presence of multiple halogen substituents can influence properties such as flame retardancy and dielectric constant.

Furthermore, halogenated aromatic compounds are used as intermediates in the synthesis of liquid crystal materials and other specialty chemicals. The compound 2,3-dichlorotoluene (B105489) is mentioned as a component in electrolytes for rechargeable lithium batteries, indicating a potential application space for its fluorinated analogues in energy storage technologies.

Component in the Production of Dyes and Pigments

While not a dye itself, this compound is a valuable precursor for the synthesis of colorants, particularly azo dyes. The typical synthetic pathway involves the conversion of the toluene's methyl group into an amine, forming 2,3-dichloro-4-fluoroaniline. This aniline (B41778) derivative is a crucial intermediate that can be readily transformed into a diazonium salt.

Azo dyes, which account for a significant portion of all commercial dyes, are characterized by the azo functional group (-N=N-). nih.govrewe-group.com They are synthesized through a process known as diazo coupling, where a diazonium salt (the diazo component) reacts with an electron-rich coupling component, such as a phenol or another aniline. nih.gov

The aniline derived from this compound serves as an ideal diazo component. Following diazotization, the resulting diazonium salt can be coupled with various aromatic compounds to produce a wide spectrum of colors. The specific shade and properties of the final dye are determined by the molecular structure of both the diazo component and the coupling partner. The presence of chlorine and fluorine atoms on the aniline ring, as in 2,3-dichloro-4-fluoroaniline, is known to influence the dye's properties, including its color, lightfastness, and resistance to chemical degradation.

Research on analogous compounds supports this application. For example, various bis-azo reactive dyes have been synthesized using 4,4'-methylene bis-(2,3-dichloro aniline), demonstrating the utility of the dichloroaniline structure in creating colorants. researchgate.netresearchgate.net Similarly, other halogenated anilines like 2,5-dichloro-4-fluoroaniline (B1594060) are established precursors for dyes and pigments. The general utility of halogenated benzaldehyde (B42025) derivatives, such as 4-chloro-2-fluorobenzaldehyde (B1630973) (which can be produced by oxidizing the corresponding toluene), in dye synthesis is also well-documented. biosynth.com

Table 1: Key Intermediates Derived from this compound for Dye Synthesis

| Intermediate Name | Molecular Formula | Key Transformation from Toluene | Role in Dye Synthesis |

| 2,3-Dichloro-4-fluoroaniline | C₆H₄Cl₂FN | Nitration followed by reduction | Forms diazonium salt for azo coupling. nih.gov |

| 2,3-Dichloro-4-fluorobenzaldehyde | C₇H₃Cl₂FO | Oxidation of the methyl group | Acts as a precursor to various dye structures. nih.gov |

Integration into Polymers and Other Functional Materials

The unique combination of chlorine and fluorine atoms in this compound makes it a valuable starting material for monomers used in the synthesis of high-performance polymers and functional materials. The halogen substituents impart desirable properties to the resulting materials, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.

A primary route for its use in polymer science is through its conversion to 2,3-dichloro-4-fluorophenol (B8812778). chemicalbook.combldpharm.com Phenolic compounds are key monomers in the production of various polymers, including polyethers and polyesters. For instance, specialty polymers and resins are produced from the related compound 2,6-dichloro-4-fluorophenol. chemimpex.com The synthesis of polyethers can be achieved through the polycondensation of diols and phenols, a process where 2,3-dichloro-4-fluorophenol could serve as the monomer unit. researchgate.net The incorporation of such a halogenated phenol into the polymer backbone is a strategy to create materials with superior durability and resistance to harsh environments.

Another pathway involves the oxidation of this compound to 2,3-dichloro-4-fluorobenzoic acid. google.combldpharm.com This carboxylic acid derivative can then be used as a monomer in the synthesis of polyesters. A patent has noted the use of 2,3-dichloro-4-hydroxybenzoic acid, a closely related structure, as a component in polyester (B1180765) manufacturing, highlighting the relevance of this class of compounds in polymer chemistry. googleapis.com

Beyond polymers, derivatives of halogenated toluenes find applications in other functional materials. For example, fluorotoluenes have been used as components in non-aqueous electrolytes for lithium secondary batteries, where they can contribute to the stability and performance of the battery. google.com.na The synthesis of m-aryloxy phenols, which are intermediates for materials used in organic light-emitting devices (OLEDs), also utilizes halogenated aromatic precursors. mdpi.com

Table 2: Potential Polymer and Material Applications of this compound Derivatives

| Derivative | Potential Polymer/Material Type | Method of Integration | Resulting Material Properties |

| 2,3-Dichloro-4-fluorophenol | Polyethers, Polyesters, Resins | Polycondensation | Enhanced thermal stability, chemical resistance. chemimpex.comresearchgate.net |

| 2,3-Dichloro-4-fluorobenzoic acid | Polyesters | Polycondensation | Improved durability and specific functionalities. googleapis.com |

| This compound | Electrolytes | Solvent/Additive | Contributes to electrolyte stability in batteries. google.com.na |

Conclusion

2,3-Dichloro-4-fluorotoluene represents a halogenated aromatic compound with significant, albeit largely underexplored, potential in chemical synthesis. While specific data for this isomer is limited, analysis of its structural features and comparison with related compounds indicate its value as a versatile intermediate. Its unique substitution pattern offers opportunities for the synthesis of complex molecules for applications in pharmaceuticals, agrochemicals, and materials science. Further research into developing regioselective synthetic routes and exploring its reactivity is warranted to fully unlock the potential of this compound.

An in-depth examination of the advanced synthetic methodologies for producing this compound reveals a landscape of sophisticated chemical strategies. The synthesis of this polysubstituted toluene (B28343) derivative requires precise control over regioselectivity, often involving multi-step pathways that leverage the directing effects of existing substituents on the aromatic ring. This article explores the core strategies for constructing fluorotoluene and dichlorotoluene scaffolds and their application in the specific synthesis of this compound.

Environmental Fate and Biotransformation Studies of Halogenated Toluenes

Biodegradation and Microbial Transformation Pathways

The biological breakdown of halogenated aromatic compounds is a critical process for their removal from contaminated ecosystems. researchgate.net This transformation is mediated by specific enzymes and microbial communities that have evolved to utilize these compounds as sources of carbon and energy.

The initial step in the aerobic bacterial degradation of toluene (B28343) and its halogenated derivatives is often catalyzed by multicomponent enzyme systems known as dioxygenases. researchgate.net Toluene dioxygenase (TDO), particularly the well-studied enzyme from Pseudomonas putida F1, is a key example. nih.govcapes.gov.br This enzyme initiates the oxidation of the aromatic ring by incorporating both atoms of molecular oxygen to form a cis-dihydrodiol intermediate. researchgate.netresearchgate.net The TDO system, encoded by the todC1C2BADE genes, has a broad substrate specificity and can oxidize a variety of substituted aromatic compounds, including halogenated ones. researchgate.netnih.gov

For a compound like 2,3-Dichloro-4-fluorotoluene, TDO would likely attack the aromatic ring, adding two hydroxyl groups. Studies on other halogenated substrates, such as chloroanilines and halogen-substituted benzoate (B1203000) esters, have demonstrated the versatility of TDO in initiating degradation pathways. researchgate.netnih.gov The resulting dihydroxylated intermediate is less stable and more susceptible to subsequent enzymatic reactions, including ring cleavage by enzymes like catechol 2,3-dioxygenase, which further breaks down the aromatic structure into intermediates that can enter central metabolic pathways. researchgate.netresearchgate.net

The carbon-fluorine (C-F) bond is the strongest single covalent bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, which makes organofluorine compounds highly stable and persistent in the environment. mdpi.com Microbial defluorination is, therefore, a crucial and challenging step in the complete mineralization of compounds like this compound.

Enzymatic C-F bond cleavage can occur through several mechanisms:

Oxidative Defluorination : This is a common pathway in aerobic microorganisms. Metalloenzymes such as dioxygenases and monooxygenases can hydroxylate the aromatic ring. nih.govrsc.org This hydroxylation, often occurring adjacent to the fluorine substituent, can destabilize the C-F bond, leading to the spontaneous or enzymatically catalyzed elimination of a fluoride (B91410) ion (F⁻) and the formation of a catechol derivative. nih.gov This mechanism is highly relevant for this compound, as the initial attack by toluene dioxygenase would set the stage for subsequent defluorination.

Hydrolytic Defluorination : Some bacteria possess hydrolytic dehalogenases that can directly replace a halogen substituent with a hydroxyl group from water. mdpi.comresearchgate.net This pathway is generally more effective for monofluorinated compounds or where the C-F bond is activated by adjacent electron-withdrawing groups. mdpi.comresearchgate.net

Reductive Defluorination : Under anaerobic conditions, the C-F bond can be cleaved by reductive dehalogenases, where the halogen is removed and replaced by a hydrogen atom. This process has been observed for some fluoroaromatics, though it is less common than the dehalogenation of chlorinated or brominated compounds. researchgate.net

The biodegradation of halogenated aromatic compounds is not the work of a single microbial species but rather a consortium of different microorganisms. mdpi.com Metagenomic studies have revealed a wide distribution of dehalogenase-encoding genes across various natural and contaminated environments, indicating a widespread potential for dehalogenation. researchgate.netmdpi.com

Several bacterial genera are well-known for their ability to degrade these recalcitrant compounds. Key microbial players include:

Pseudomonas : Species like Pseudomonas putida are frequently isolated from contaminated sites and are renowned for their versatile metabolic pathways, including the TDO pathway for toluene degradation. nih.govnih.gov

Rhodococcus : Members of this genus, such as Rhodococcus sp. OCT 10, have demonstrated the ability to completely mineralize chlorinated toluenes. researchgate.net

Burkholderia , Ralstonia , and Thauera : These genera also contain species capable of degrading halogenated and non-halogenated aromatic hydrocarbons under various conditions. researchgate.netnih.gov

Other genera such as Delftia and Moraxella have been identified as possessing fluoroacetate (B1212596) dehalogenases, indicating their potential role in defluorination processes. researchgate.net

These microbial communities work in concert, with different species potentially carrying out successive steps in the degradation pathway, leading to the complete mineralization of the contaminant.

Advanced Analytical Method Development for Environmental Monitoring

Accurate and sensitive monitoring is essential for assessing the extent of contamination and the effectiveness of remediation efforts for halogenated toluenes. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two primary analytical techniques employed for this purpose. nih.gov

HPLC is a robust and versatile technique for the analysis of aromatic pollutants in environmental samples, including water and soil extracts. wur.nlunive.it A key advantage of HPLC is its ability to directly analyze aqueous samples with minimal preparation, which is useful for monitoring biodegradation processes in laboratory batches or groundwater. wur.nl

For compounds like this compound, a reversed-phase HPLC method is typically employed. The separation is achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, usually a mixture of methanol (B129727) or acetonitrile (B52724) and water. wur.nlresearchgate.net Detection can be accomplished using a Diode Array Detector (DAD) or a UV detector, which are effective for aromatic compounds that absorb UV light. wur.nlresearchgate.net For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (HPLC-MS). unive.it

Table 1: Illustrative HPLC Parameters for Analysis of Halogenated Toluenes

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-35 °C |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector (e.g., at 220 nm) |

Gas Chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it exceptionally well-suited for the trace-level detection of halogenated toluenes in complex environmental matrices like air, water, and soil. drawellanalytical.comnih.gov The high resolution of capillary GC columns allows for the separation of complex mixtures of contaminants. semanticscholar.org

Prior to GC analysis, sample preparation is often required to extract and concentrate the analytes. Common techniques include:

Purge-and-Trap for water samples. nih.gov

Solid-Phase Extraction (SPE) for aqueous samples. rsc.org

Liquid-Liquid Extraction for aqueous and solid samples. semanticscholar.org

Solid-Phase Microextraction (SPME) for air and water samples. nih.gov

Following separation on the GC column, detection is achieved using various detectors. A Flame Ionization Detector (FID) offers general sensitivity for hydrocarbons, while an Electron Capture Detector (ECD) provides high sensitivity specifically for halogenated compounds. nih.govsemanticscholar.org For definitive identification and quantification, GC is frequently coupled with a Mass Spectrometer (GC-MS), which provides structural information, enabling the unambiguous profiling of pollutants in environmental samples. nih.govsemanticscholar.org

Table 2: Illustrative GC-MS Parameters for Trace Analysis of Halogenated Toluenes

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injection Mode | Splitless (for trace analysis) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 40-60 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C |

| Detector | Mass Spectrometer (MS) with Electron Impact (EI) ionization |

| MS Scan Range | 40-400 amu (full scan) or Selected Ion Monitoring (SIM) for higher sensitivity |

Application of Advanced Spectroscopic Techniques in Environmental Analysis

Advanced spectroscopic methods offer high sensitivity and selectivity, which are crucial for distinguishing specific isomers from a complex mixture of environmental pollutants. chromatographyonline.com The primary techniques that would be employed for the environmental analysis of this compound include gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile organic compounds like halogenated toluenes, GC-MS is the most widely used analytical technique for quantification in environmental samples. nih.gov In a hypothetical analysis of this compound, a sample extracted from an environmental matrix would first be introduced into a gas chromatograph. The GC separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. cromlab-instruments.es This separation is critical for isolating this compound from other co-extracted compounds.